Calcium pyrophosphate, >=99.9% trace metals basis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

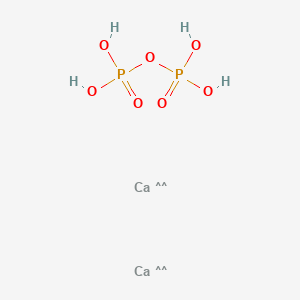

Calcium pyrophosphate (Ca₂P₂O₇) is a high-purity inorganic compound widely utilized in biomedical and industrial applications due to its stability, biocompatibility, and controlled resorption properties. The ≥99.9% trace metals basis grade ensures minimal impurities, making it suitable for applications requiring high chemical consistency, such as tissue engineering, orthopedic implants, and advanced ceramics . Its molecular weight is 254.10 g/mol, with a density of ~3.14 g/cm³ and a melting point exceeding 1000°C . Unlike hydrated forms like calcium pyrophosphate dihydrate (CPPD), the anhydrous form is synthesized via solid-state reactions at high temperatures (e.g., 950–1030°C) using high-purity precursors like CaO and (NH₄)₂HPO₄ .

Scientific Research Applications

Medical Applications

1.1 Calcium Pyrophosphate Deposition Disease (CPPD)

Calcium pyrophosphate deposition disease is a prevalent arthropathy characterized by the accumulation of CPP crystals in joints, leading to inflammation and pain, commonly referred to as pseudogout. The pathogenesis involves an imbalance between pyrophosphate production and breakdown, leading to crystal formation in synovial tissues . Recent advances in imaging techniques like ultrasound and dual-energy computed tomography have improved the diagnosis of CPPD by allowing for better visualization of crystal deposits .

Case Study: Acute CPPD Following Treatment

A notable case involved a 59-year-old woman who developed acute polyarticular CPPD after receiving zoledronic acid for osteoporosis. Synovial fluid analysis confirmed the presence of CPP crystals, highlighting the need for awareness of potential triggers for CPPD in clinical settings .

1.2 Imaging Techniques

Recent studies have shown that ultrasound can reliably identify CPP deposits, which is crucial for diagnosing CPPD. The OMERACT definitions for ultrasound identification have demonstrated high interobserver reliability, making this method a valuable tool in clinical practice .

Industrial Applications

2.1 Biomaterials

Calcium pyrophosphate is explored as a biomaterial due to its biocompatibility and ability to promote bone regeneration. Its application in coatings for orthopedic implants has been studied, as it can enhance osteoconductivity and support bone integration .

2.2 Drug Delivery Systems

Research indicates that calcium pyrophosphate can be utilized in drug delivery systems, particularly for anti-inflammatory medications targeting joint diseases. Its unique properties allow for controlled release, improving therapeutic efficacy while minimizing side effects .

Environmental Applications

3.1 Chemical Risk Assessment

Calcium pyrophosphate plays a role in environmental studies as part of chemical risk assessments. Its behavior in different environmental conditions helps regulatory authorities establish safety standards and emission limits .

Data Tables

Mechanism of Action

The mechanism by which calcium pyrophosphate exerts its effects, particularly in CPPD, involves the deposition of crystals in cartilage. These crystals can induce an inflammatory response, leading to joint pain and swelling. The acute inflammatory response is triggered by the interaction of neutrophils with the crystals, leading to phagocytosis and the release of lysosomal enzymes .

Comparison with Similar Compounds

Calcium pyrophosphate is often compared to other calcium phosphates and pyrophosphate derivatives. Below is a detailed analysis of its structural, physicochemical, and functional distinctions.

Structural and Crystallographic Differences

Key Notes:

- Calcium pyrophosphate lacks hydroxyl groups present in HA, reducing its solubility in neutral pH .

- CPPD forms under physiological conditions with higher pyrophosphate (PPi) concentrations, whereas HA precipitates in phosphate (Pi)-rich environments .

Physicochemical Properties

Solubility and Resorption

Highlights :

- Calcium pyrophosphate’s low resorption rate (compared to β-TCP and HA) is attributed to weak protonation of P₂O₇⁴⁻ ions during dissolution .

- CPPD dissolves under acidic conditions (e.g., endosomes), releasing Ca²⁺ and PPi ions, which modulate cellular mineralization processes .

Disease Associations :

Biological Activity

Calcium pyrophosphate (CPP), specifically in its dihydrate form (CPPD), has garnered significant attention in the field of rheumatology due to its role in various arthropathies, particularly calcium pyrophosphate deposition disease (CPPD). This article delves into the biological activity of CPP, focusing on its inflammatory properties, mechanisms of action, and clinical implications.

Overview of Calcium Pyrophosphate

Calcium pyrophosphate is a crystalline compound formed from calcium and inorganic pyrophosphate (PPi). It is commonly found in joint tissues and is implicated in several inflammatory conditions, including pseudogout and osteoarthritis. The formation of CPP crystals occurs when there is an imbalance between the production and degradation of PPi, leading to its accumulation in cartilage and subsequent crystallization with calcium ions .

Mechanisms of Biological Activity

The biological activity of CPPD crystals is primarily linked to their ability to trigger inflammatory responses through the activation of the NLRP3 inflammasome. This process involves several key steps:

- Crystal Formation : CPP crystals form in the extracellular matrix of cartilage, particularly in conditions where PPi accumulates due to metabolic imbalances .

- Inflammasome Activation : Upon phagocytosis by macrophages, CPPD crystals induce the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. This results in the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .

- Cytokine Release : The release of IL-1β and IL-18 promotes further inflammation by recruiting neutrophils and activating other immune cells, exacerbating tissue damage and pain .

Inflammatory Potential of Different CPP Phases

Research has identified various crystalline phases of CPP, each exhibiting distinct inflammatory potentials:

Clinical Implications

The clinical manifestations of CPPD can mimic other forms of arthritis, such as gout and osteoarthritis. Patients often experience acute flare-ups characterized by severe joint pain, swelling, and stiffness. A recent study highlighted that patients with CPPD report pain levels comparable to those with gout, indicating a significant unmet treatment need .

Case Study: Patient Outcomes

A study involving 47 patients with confirmed CPPD demonstrated that:

- Mean Age : 71.9 years

- Pain Scores : Mean visual analog scale score during flare was 6.8.

- Unmet Treatment Needs : 68% experienced at least one episode of acute arthritis; treatment strategies remain limited compared to gout .

Future Research Directions

Ongoing research aims to better understand the pathophysiology of CPP crystal formation and its clinical implications. Key areas include:

- Therapeutic Targeting : Investigating potential therapies that could modulate the inflammatory response triggered by CPP crystals, such as inhibitors targeting IL-1β or pathways involved in inflammasome activation .

- Characterization Studies : Using advanced techniques like FTIR and Raman spectroscopy to characterize different crystalline phases and their interactions with biological systems .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing calcium pyrophosphate’s crystalline structure and purity?

To ensure accurate characterization, a combination of techniques is essential:

- X-ray diffraction (XRD) identifies crystalline phases and lattice parameters by comparing peak positions to reference standards (e.g., JCPDS data) .

- Fourier-transform infrared spectroscopy (FT-IR) detects functional groups (e.g., P-O-P bonds) and distinguishes between amorphous and crystalline phases .

- Scanning/transmission electron microscopy (SEM/TEM) provides morphological and microstructural data, including particle size and aggregation behavior .

- Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities to verify ≥99.9% purity .

Q. How can researchers verify the trace metal purity (≥99.9%) of calcium pyrophosphate?

- Use ICP-MS or atomic emission spectroscopy (AES) to detect trace metals (e.g., Fe, Al) at ppm levels .

- Compare results against certified reference materials (CRMs) or in-house standards with known impurity profiles.

- Validate methods using spike-recovery experiments to ensure accuracy and precision .

Q. What are the optimal synthesis protocols for high-purity calcium pyrophosphate?

- Precursor selection : Start with high-purity calcium carbonate (CaCO₃) and phosphoric acid (H₃PO₄) to minimize contamination .

- Reaction conditions : Adjust pH to 7–9 during neutralization to promote pyrophosphate formation over orthophosphates .

- Calcination : Heat precursors at 800–1000°C for 2–4 hours to ensure complete dehydration and crystallization .

Advanced Research Questions

Q. How should researchers design experiments to investigate calcium pyrophosphate’s phase transitions under varying thermal conditions?

- Thermogravimetric analysis (TGA) monitors mass loss during heating to identify dehydration or decomposition events.

- Differential scanning calorimetry (DSC) detects endothermic/exothermic phase transitions (e.g., α ↔ β phase changes) .

- In-situ XRD tracks real-time structural changes during heating (e.g., from amorphous to crystalline phases) .

- Control variables : Maintain consistent heating rates (e.g., 5°C/min) and inert atmospheres (N₂/Ar) to avoid oxidation .

Q. How can contradictions between spectroscopic and diffraction data in calcium pyrophosphate characterization be resolved?

- Cross-validation : Combine XRD (bulk crystallinity) with TEM-selected area electron diffraction (SAED) for localized crystallinity analysis .

- Amorphous content quantification : Use Rietveld refinement in XRD or Raman spectroscopy to estimate amorphous phases undetected by XRD .

- Sample preparation : Ensure homogeneity by grinding samples to <10 µm and avoiding preferential orientation during XRD mounting .

Q. What advanced applications exist for calcium pyrophosphate in biomaterials?

- Bone scaffolds : Incorporate CPP into calcium phosphate cements (CPCs) to enhance osteoconductivity and resorption rates .

- Drug delivery : Utilize CPP’s porosity for controlled release of antibiotics or growth factors .

- Surface functionalization : Modify CPP nanoparticles with polymers (e.g., PEG) to improve colloidal stability in physiological fluids .

Q. How can researchers assess the environmental impact of calcium pyrophosphate in biological systems?

- Solubility assays : Measure dissolution rates in simulated body fluid (SBF) to predict bioactivity and degradation .

- Ecotoxicity testing : Evaluate bioaccumulation potential using OECD guidelines (e.g., Daphnia magna assays) .

- Leaching studies : Analyze trace metal release (e.g., Ca²⁺, PO₄³⁻) via ion chromatography to assess environmental mobility .

Preparation Methods

Classical Synthesis via Coprecipitation and Thermal Treatment

Aqueous Coprecipitation from Calcium and Phosphate Salts

The most widely adopted method involves reacting calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) with ammonium phosphate ((NH₄)₂HPO₄) in a stoichiometric Ca/P ratio of 1:1. Key steps include:

-

Precursor dissolution : Calcium nitrate (23.51 g) and ammonium phosphate (6.87 g) are dissolved in distilled water at pH 12 using NH₄OH .

-

Precipitation : Phosphate solution is slowly added to the calcium solution under vigorous stirring (24 h), forming a hydrated calcium pyrophosphate precursor .

-

Washing and drying : The precipitate is washed with distilled water to remove NH₄⁺ and NO₃⁻ residues, then dried at 120°C for 2.5 h .

Table 1: Critical Parameters for Coprecipitation

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| pH | 12 | Minimizes Ca(OH)₂ impurities |

| Stirring duration | 24 h | Ensures homogeneous nucleation |

| Drying temperature | 120°C | Prevents phase transformation |

Calcination for Crystalline Phase Control

The amorphous precursor is converted to crystalline Ca₂P₂O₇ via calcination:

-

β-phase formation : Heating at 900°C for 2 h yields β-Ca₂P₂O₇ with 99.9% purity .

-

γ-phase formation : Calcination at 600°C for 15 min produces γ-Ca₂P₂O₇, which is metastable but useful for bioceramics .

Key finding : Prolonged calcination (>2 h) at 900°C reduces surface hydroxyl groups, achieving ≤0.1% trace metal content by volatilizing residual NH₄NO₃ .

Advanced Synthesis Techniques

Aerosol-Assisted Rapid Synthesis

A breakthrough method eliminates post-synthesis heat treatment by atomizing precursor solutions into a high-temperature reactor :

-

Precursor : Calcium acetate (Ca(CH₃COO)₂) and phosphoric acid (H₃PO₄) in a 1:1 molar ratio.

-

Process : Aerosol droplets (5–10 µm) are pyrolyzed at 800–1,000°C, directly forming β-Ca₂P₂O₇ nanoparticles (20–50 nm).

-

Advantage : 99.9% purity with 15 min synthesis time, avoiding carbonate contamination .

Table 2: Aerosol Synthesis Performance

| Metric | Result |

|---|---|

| Crystallite size | 28 nm (XRD) |

| Specific surface area | 45 m²/g (BET) |

| Trace metals | <0.01% (ICP-OES) |

Auto-Ignition Combustion Synthesis (AICS)

A single-step combustion method uses glycine as a fuel :

-

Reaction : Ca(NO₃)₂ + (NH₄)₂HPO₄ + glycine → Ca₂P₂O₇ + gases.

-

Ignition : Self-sustaining exothermic reaction (600–800°C) completes in <5 min.

-

Outcome : Porous Ca₂P₂O₇ with 99.8% purity, though trace carbon residues require post-annealing at 500°C .

Eco-Friendly Methods Using Biogenic Calcium Sources

Eggshell-Derived Calcium Pyrophosphate

Avian eggshells (CaCO₃) are upcycled into high-purity Ca₂P₂O₇ :

-

Decarbonation : Eggshells are dissolved in HNO₃ to form Ca(NO₃)₂.

-

Precipitation : Na₂HPO₄ is added to precipitate CaHPO₄·2H₂O.

-

Calcination : Heating at 900°C for 2 h yields β-Ca₂P₂O₇ with 99.93% purity.

Advantage : Reduces production costs by 40% compared to synthetic Ca sources .

Phytic Acid as a Green Phosphorus Precursor

Phytic acid (C₆H₁₈O₂₄P₆) from plant biomass replaces traditional phosphate salts :

-

Reaction : CaCl₂ + phytic acid → calcium phytate → Ca₂P₂O₇ at 1,100°C.

Purity Optimization Strategies

Chelation-Assisted Purification

Ethylenediaminetetraacetic acid (EDTA) washing removes transition metal impurities (Fe, Cu):

Zone Refining for Ultra-High Purity

A patented method uses vertical zone melting to segregate impurities :

-

Process : Ca₂P₂O₇ powder is heated in a graphite crucible at 1,230°C (melting point).

Characterization and Quality Control

Phase Purity Analysis

-

XRD : Confirms β-phase (JCPDS 09-0346) with no CaO or Ca₃(PO₄)₂ peaks .

-

FTIR : P–O–P asymmetric stretching at 725 cm⁻¹ and P–O symmetric stretch at 945 cm⁻¹ .

Trace Metal Quantification

Properties

Molecular Formula |

Ca2H4O7P2 |

|---|---|

Molecular Weight |

258.13 g/mol |

InChI |

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

DPAQUJBIWSGYRJ-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Ca].[Ca] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.